molecular formula C14H18F4N2O2S B2579275 2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2309570-64-5

2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2579275
CAS No.: 2309570-64-5
M. Wt: 354.36
InChI Key: JNKZQVFAOOHOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with 2,2,2-trifluoroethyl bromide under basic conditions to form 1-(2,2,2-trifluoroethyl)piperidine.

    Sulfonamide Formation: The intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique combination of functional groups makes it a candidate for developing advanced materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated sulfonamides on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit a particular enzyme by mimicking its natural substrate.

    Pathways Involved: The exact pathways depend on the biological context but could include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide: can be compared with other fluorinated sulfonamides and piperidine derivatives.

    Trifluoromethyl Sulfonamides: Compounds like trifluoromethyl sulfonamides share similar functional groups and may exhibit comparable reactivity and biological activity.

Uniqueness

    Fluorine Substitution: The presence of both fluorine and trifluoroethyl groups enhances the compound’s stability and lipophilicity, making it unique compared to other sulfonamides.

    Piperidine Ring: The piperidine ring contributes to the compound’s structural rigidity and potential biological activity, distinguishing it from other fluorinated compounds.

Properties

IUPAC Name

2-fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2O2S/c15-12-3-1-2-4-13(12)23(21,22)19-9-11-5-7-20(8-6-11)10-14(16,17)18/h1-4,11,19H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKZQVFAOOHOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.